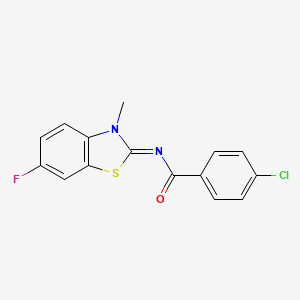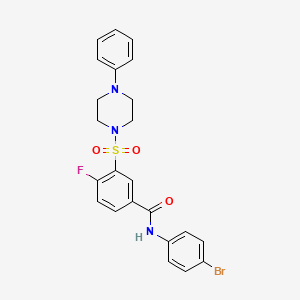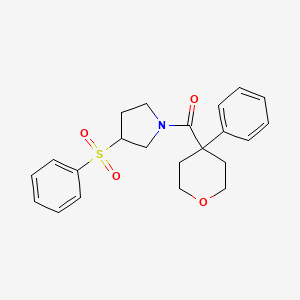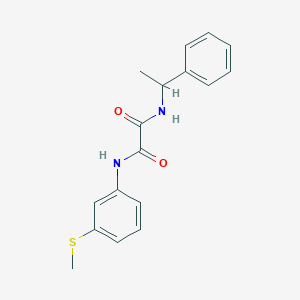![molecular formula C14H12F3N5OS2 B2416115 2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1396680-37-7](/img/structure/B2416115.png)
2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of thiazole, a class of organic compounds with a five-membered ring containing two hetero atoms . Thiazoles are known for their various pharmaceutical applications and are present in more than 18 FDA-approved drugs . They have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .
Synthesis Analysis
Thiazoles can be synthesized through several artificial paths and varied physico-chemical factors . The synthesis of thiazole derivatives often involves the reaction of 3- (2-Thienyl)-5-aryl-1-thiocarbamoyl-2-pyrazolines with hydrazonyol .Molecular Structure Analysis
Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis
Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .Aplicaciones Científicas De Investigación
Chemical Structure and Interactions
Compounds with structural similarities to 2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide have been studied for their unique chemical structures and interactions. For example, Boechat et al. (2011) investigated the structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, revealing their near ‘‘V’’ shaped molecular structures and various intermolecular interactions such as N–H···O, N–H···N, and C–H···π, which contribute to their 3-D arrays formation (Boechat et al., 2011).
Synthesis and Evaluation
The synthesis and evaluation of compounds incorporating thiadiazole moiety for potential applications have been explored. For instance, Fadda et al. (2017) synthesized various heterocycles incorporating a thiadiazole moiety and assessed their insecticidal activity against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Antioxidant and Antitumor Activities
Research has also focused on the antioxidant and antitumor evaluation of certain N-substituted-2-amino-1,3,4-thiadiazoles. Hamama et al. (2013) synthesized compounds for antitumor and antioxidant evaluations, showing promising activities for some of these compounds (Hamama et al., 2013).
Ligand Synthesis for Metal Complexes
Studies have been conducted on the synthesis of non-symmetrical compartmental ligands derived from acetazolamide and their metal complexes, indicating potential applications in catalysis and material science. Crane et al. (2004) detailed the synthesis and crystal structure of such ligands and their cobalt(III) complexes (Crane et al., 2004).
Bioactivity of Heterocyclic Systems
The bioactivity of condensed bridgehead nitrogen heterocyclic systems has been explored, with studies synthesizing derivatives and evaluating their antibacterial, antifungal, and antitubercular activities (Shiradkar & Kale, 2006).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been used as luminescent materials , suggesting that they may interact with light-sensitive proteins or pathways.
Mode of Action
It’s known that similar compounds exhibit fluorescence properties . This suggests that the compound might interact with its targets by absorbing light and then re-emitting it, a process that can cause changes in the target molecules.
Biochemical Pathways
It’s known that similar compounds can activate the release of calcium ions in insect neurons , suggesting that they may affect calcium signaling pathways.
Pharmacokinetics
The compound’s fluorescence properties suggest that it might be detectable in various tissues after administration . The compound’s stability in different solvents suggests that it might have good bioavailability.
Result of Action
Similar compounds have been shown to have pesticidal properties , suggesting that they may cause cell death in certain organisms.
Action Environment
The action of this compound can be influenced by environmental factors such as light and solvent polarity . For example, the compound’s fluorescence properties can be affected by the polarity of the solvent, with the degree of charge transfer increasing with solvent polarity .
Propiedades
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N5OS2/c1-7-20-21-12(24-7)18-10(23)6-22(2)13-19-11-8(14(15,16)17)4-3-5-9(11)25-13/h3-5H,6H2,1-2H3,(H,18,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJGIARUZBTWLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CN(C)C2=NC3=C(C=CC=C3S2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N5OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3-Methylphenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2416037.png)


![3-[(Quinazolin-4-yl)amino]propan-1-ol](/img/structure/B2416043.png)




![1-[(2,5-Dimethylphenyl)methyl]-2-ethylbenzimidazole](/img/structure/B2416051.png)


